molecular formula C7H7ClO4S2 B1418522 Ethyl 5-(chlorosulfonyl)thiophene-3-carboxylate CAS No. 1155084-57-3

Ethyl 5-(chlorosulfonyl)thiophene-3-carboxylate

Cat. No. B1418522
M. Wt: 254.7 g/mol
InChI Key: KUWKVKATPUXMQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .


Molecular Structure Analysis

The molecular structure of ECTC is represented by the formula C10H8ClNO4S2. The InChI code for a similar compound, ethyl 1H-1lambda3-thiophene-3-carboxylate, is 1S/C7H9O2S/c1-2-9-7(8)6-3-4-10-5-6/h3-5,10H,2H2,1H3 .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Novel Compounds : Ethyl 5-(chlorosulfonyl)thiophene-3-carboxylate is utilized in synthesizing various novel compounds, such as thiophene and benzothiophene derivatives. These derivatives have been evaluated for their anti-cancer properties, showing promising activity against different tumor cell lines (Mohareb et al., 2016).

  • Pharmacological Studies : Derivatives of ethyl 5-(chlorosulfonyl)thiophene-3-carboxylate have been studied for their pharmacological properties. Preliminary pharmacological studies on these derivatives have been conducted, exploring their potential therapeutic applications (Chapman et al., 1971).

  • Luminescent Materials : It has been used in the synthesis of luminescent thiophenes and oligothiophenes, showcasing potential applications in materials science for creating highly luminescent compounds (Teiber & Müller, 2012).

Chemical Processes and Optimization

  • Chemical Process Efficiency : Ethyl 5-(chlorosulfonyl)thiophene-3-carboxylate is involved in chemical processes such as direct bromination, offering insights into efficient synthetic routes and process optimization for producing brominated thiophene derivatives (Taydakov & Krasnoselskiy, 2010).

  • Waste Solution Processing : In the pharmaceutical and herbicide industries, the compound serves as an intermediate. Its production process, which involves substantial acetic acid use, has led to studies focused on the recovery and reuse of acetic acid from waste solutions (Wang Tian-gui, 2006).

Antimicrobial and Antioxidant Studies

  • Antimicrobial Activities : Some derivatives of ethyl 5-(chlorosulfonyl)thiophene-3-carboxylate have been synthesized and tested for antimicrobial activities, demonstrating promising results against various microbial strains (Raghavendra et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, Ethyl thiophene-3-carboxylate, recommends avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation . It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

ethyl 5-chlorosulfonylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO4S2/c1-2-12-7(9)5-3-6(13-4-5)14(8,10)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWKVKATPUXMQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(chlorosulfonyl)thiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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